Product packaging for 2-(Methylsulfanyl)ethyl benzylcarbamate(Cat. No.:CAS No. 112380-51-5)

2-(Methylsulfanyl)ethyl benzylcarbamate

Cat. No.: B14316431
CAS No.: 112380-51-5
M. Wt: 225.31 g/mol
InChI Key: GVYLMFLLMDRGOB-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl benzylcarbamate is a synthetic carbamate derivative of interest in chemical and pharmaceutical research. Carbamates are a privileged scaffold in medicinal chemistry, known for their ability to interact with a wide range of biological targets . This compound features a benzylcarbamate group linked to a 2-(methylsulfanyl)ethyl chain. The methylsulfanyl (SCH3) moiety can be susceptible to oxidation, allowing for the potential synthesis of sulfoxide or sulfone analogs, a strategy used to modulate the physicochemical properties of research molecules . As a building block, it can be used in organic synthesis, particularly in the development of potential protease inhibitors or in the preparation of more complex molecules for biological screening . Researchers can utilize this compound in the synthesis of active agents or as an intermediate in material science for developing novel chemical entities. All products are for research purposes only and are not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B14316431 2-(Methylsulfanyl)ethyl benzylcarbamate CAS No. 112380-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112380-51-5

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-methylsulfanylethyl N-benzylcarbamate

InChI

InChI=1S/C11H15NO2S/c1-15-8-7-14-11(13)12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

GVYLMFLLMDRGOB-UHFFFAOYSA-N

Canonical SMILES

CSCCOC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Methylsulfanyl Ethyl Benzylcarbamate and Analogous Compounds

General Strategies for Carbamate (B1207046) Bond Formation

The construction of the carbamate bond is a fundamental transformation in organic synthesis, with numerous methods developed to achieve this linkage efficiently. These strategies often involve the reaction of an alcohol with an isocyanate or a chloroformate derivative.

Reactions Involving Benzyl (B1604629) Chloroformate and Sulfur-Containing Alcohols

A primary and widely utilized method for the synthesis of benzyl carbamates involves the reaction of benzyl chloroformate with a suitable nucleophile, such as an alcohol or an amine. In the context of synthesizing 2-(methylsulfanyl)ethyl benzylcarbamate, the key reaction would involve the treatment of 2-(methylthio)ethanol (B31312) with benzyl chloroformate. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The general reaction is illustrated in the scheme below:

Scheme 1: General Synthesis of a Benzyl Carbamate from Benzyl Chloroformate and an Alcohol

In this reaction, R-OH represents an alcohol, and C₆H₅CH₂OCOCl is benzyl chloroformate.

A closely related synthesis has been reported for benzyl N-2-(methylthio)ethylcarbamate, where 2-(methylthio)ethylamine (B103984) is reacted with benzyl chloroformate in the presence of triethylamine. This demonstrates the feasibility of using sulfur-containing nucleophiles in conjunction with benzyl chloroformate to form the desired carbamate linkage. The reaction proceeds by the nucleophilic attack of the alcohol or amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.

One-Pot Synthetic Routes to Related Carbamates

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methods for the synthesis of various carbamates have been developed. For instance, a versatile one-pot procedure for the synthesis of O-aryl carbamates involves the in situ formation of an N-substituted carbamoyl (B1232498) chloride from an amine, which then reacts with a phenol. While this specific method is for O-aryl carbamates, the underlying principle of generating a reactive intermediate in the same pot can be adapted for the synthesis of other carbamates.

Another one-pot approach involves the direct incorporation of carbon dioxide. For example, carbamates can be generated from the three-component coupling of primary amines, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. This method avoids the use of hazardous reagents like phosgene.

ReagentsCatalyst/BaseProductReference
Primary Amine, CO₂, Alkyl HalideCesium Carbonate, TBAIN-Alkyl Carbamate
Amine, PhenolPyridineO-Aryl Carbamate
Amine, Alkyl Chloride, DBU-[¹¹C]-Carbamate

Utilization of Benzyl Carbamate as a Key Intermediate or Reagent

Benzyl carbamate itself is a stable, crystalline solid that can serve as a versatile intermediate in various chemical transformations. Its utility stems from the protective nature of the benzyloxycarbonyl (Cbz) group and its ability to undergo specific reactions.

Base-Induced Reactions and Cleavage Processes

The benzyloxycarbonyl group is known to be cleavable under various conditions, including hydrogenolysis, acid treatment, and base-induced elimination. Base-catalyzed cleavage of benzyl carbamates is a particularly useful deprotection strategy. The mechanism of this cleavage can vary depending on the substrate and reaction conditions. For N-Cbz protected amines, strong bases can facilitate cleavage. A simple and mild method for the deprotection of heteroaromatic carbamates involves methanolysis using a catalytic amount of a base such as sodium methoxide (B1231860) or DBU.

Benzyl ammonium (B1175870) carbamates have been shown to undergo a two-step linker cleavage through a tandem 1,6-1,2-elimination process to release secondary amines.

Role in Heterocyclization Reactions

Benzyl carbamate and its derivatives are valuable precursors in the synthesis of nitrogen-containing heterocycles. For example, benzyl carbamate can undergo condensation reactions with bifunctional reagents to form cyclic structures. An acid-catalyzed condensation between benzyl carbamate and glyoxal (B1671930) has been studied, leading to the formation of various condensation intermediates and byproducts. The reactivity of the carbamate nitrogen allows for its incorporation into ring systems, making it a useful building block in heterocyclic chemistry. Enecarbamates, which can be derived from carbamates, serve as platforms for the synthesis of diverse polycyclic scaffolds.

Introduction and Functionalization of the Methylthioethyl Moiety

The 2-(methylsulfanyl)ethyl group is a key structural feature of the target molecule. This moiety can be introduced by using a starting material that already contains this group, such as 2-(methylthio)ethanol or 2-(methylthio)ethylamine.

As previously mentioned, the synthesis of benzyl N-2-(methylthio)ethylcarbamate was achieved by reacting 2-(methylthio)ethylamine with benzyl chloroformate. A similar strategy employing 2-(methylthio)ethanol would lead to the desired this compound.

The synthesis of the precursor, 2-(methylthio)ethanol, can be accomplished through various methods, such as the reaction of 2-chloroethanol (B45725) with sodium thiomethoxide. The functionalization of the methylthioethyl group itself is also possible, for instance, through oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which would lead to analogues with different electronic and physical properties.

Considerations for Chiral Synthesis and Enantiomeric Purity in Related Structures

The synthesis of specific stereoisomers of this compound and its analogs is a critical consideration, particularly when a chiral center is present or introduced. Chirality in these structures can arise from two primary sources: a stereogenic sulfur atom, created by oxidation of the thioether to a sulfoxide, or a stereogenic carbon atom within the ethyl backbone. Achieving high enantiomeric purity requires specialized asymmetric synthesis strategies that can precisely control the three-dimensional arrangement of atoms around the chiral center.

Key methodologies for inducing chirality in analogous structures include the asymmetric oxidation of prochiral thioethers, the use of chiral auxiliaries to direct stereoselective transformations, and leveraging the inherent functionality of the carbamate group for neighboring group participation.

Asymmetric Oxidation of Analogous Thioethers

The most direct method to introduce a stereogenic center into the subject compound's framework is through the enantioselective oxidation of the sulfide (B99878) to a chiral sulfoxide. Chiral sulfoxides are valuable intermediates and pharmacophores in their own right. This transformation is typically achieved using chiral oxidizing agents or, more commonly, a catalytic system composed of a metal, an oxidant, and a chiral ligand.

Recent research has demonstrated the efficacy of peptide-based catalysts for the enantioselective oxidation of functionalized thioethers. Studies show that substrates containing a hydrogen-bond-donating group, such as an amide or carbamate, can engage in dual-point contact with a peptide catalyst. This interaction orients the substrate within the catalyst's chiral environment, allowing the oxidant to attack one face of the prochiral sulfur atom preferentially. For instance, peptide-catalyzed oxidation of various thioether amides using hydrogen peroxide as the oxidant has been shown to produce chiral sulfoxides with high enantiomeric ratios (er).

Table 1: Peptide-Catalyzed Enantioselective Sulfoxidation of Thioether Amides
Substrate ThioetherPeptide CatalystOxidantEnantiomeric Ratio (er)Yield
2-(Diphenylmethylthio)acetamideAc-D-Asp-L-Pro-(αMe)L-Pro-L-Dap(Alloc)-NH₂H₂O₂34:66>95%
2-(Methylthio)benzamideAc-L-Asp-L-Pro-(αMe)L-Pro-L-Dap(Alloc)-NH₂H₂O₂94:691%
3-(Methylthio)propanamideAc-L-Asp-L-Pro-(αMe)L-Pro-L-Dap(Alloc)-NH₂H₂O₂88:1288%

Use of Chiral Auxiliaries

When the target is a molecule with a stereogenic carbon center, chiral auxiliaries offer a powerful and reliable strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction. For structures related to this compound, an auxiliary can be used to create a chiral center on the ethyl backbone.

A prominent example is the use of enantiopure sulfinamides, such as N-tert-butanesulfinamide, which can be condensed with aldehydes to form N-sulfinyl imines. These chiral imines can then undergo diastereoselective addition of various nucleophiles to create a new stereocenter adjacent to the nitrogen atom. The sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. Following the addition, the auxiliary can be removed under mild acidic conditions. This approach has been successfully applied to synthesize a wide array of chiral β-amino acid derivatives and N-heterocycles.

Table 2: Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines
N-Sulfinyl ImineNucleophile/ReagentProduct TypeDiastereomeric Ratio (dr)
(R)-N-Benzylidene-2-methylpropane-2-sulfinamideWeinreb Amide EnolateN-Sulfinyl β-amino amide22:1
(R)-N-(3-Oxobutyl)-2-methylpropane-2-sulfinamideMetal Enolate of N-methoxy-N-methyl acetamideN-Sulfinyl β-amino ketalInseparable Diastereomers
(R)-N-Propylidene-2-methylpropane-2-sulfinamideLithio-1,3-dithianeN-Sulfinyl α-amino 1,3-dithiane>95:5

Neighboring Group Participation by the Carbamate Moiety

The carbamate functional group itself can play a crucial role in directing stereochemistry. In certain acyclic systems, the carbamate's carbonyl oxygen can act as an intramolecular nucleophile, leading to reactions with a high degree of stereocontrol.

Measurement and Assurance of Enantiomeric Purity

The successful synthesis of a chiral compound must be accompanied by rigorous analysis to determine its enantiomeric purity, typically expressed as enantiomeric excess (ee) or enantiomeric ratio (er). High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the standard techniques for separating and quantifying enantiomers.

A critical, though often overlooked, aspect is the potential for purification processes to alter the enantiomeric composition. The phenomenon known as self-disproportionation of enantiomers (SDE) can occur during chromatography or crystallization, leading to an inaccurate assessment of the synthetic method's stereoselectivity. Therefore, it is essential to analyze the enantiomeric purity of the crude reaction mixture and compare it with the purified product to ensure the integrity of the results.

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfanyl Ethyl Benzylcarbamate

Hydrolysis and Cleavage Pathways of the Carbamate (B1207046) Linkage

The carbamate group is a key reactive center in 2-(Methylsulfanyl)ethyl benzylcarbamate. Its stability is significantly influenced by the pH of the surrounding medium. Hydrolysis of the carbamate linkage can proceed through different mechanisms, primarily categorized as acid-catalyzed, neutral, and base-catalyzed pathways.

Under acidic conditions , the carbonyl oxygen of the carbamate can be protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. However, carbamates are generally more stable under acidic conditions compared to basic conditions.

In neutral or near-neutral solutions , the hydrolysis of carbamates is typically slow. The reaction proceeds through the direct nucleophilic attack of a water molecule on the carbonyl carbon.

Base-catalyzed hydrolysis is generally the most facile pathway for carbamate cleavage. This process can occur via two primary mechanisms: a direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition mechanism (E1cB). The E1cB mechanism involves the deprotonation of the carbamate nitrogen, followed by the elimination of the aryloxy or alkoxy group to form an isocyanate intermediate, which is then rapidly trapped by water or hydroxide to form a carbamic acid that decarboxylates to the corresponding amine. The prevalence of the E1cB mechanism increases with better leaving groups on the oxygen atom of the carbamate. For benzyl (B1604629) carbamates, this pathway is a significant consideration.

The rate of hydrolysis is also influenced by the electronic properties of the substituents. Electron-withdrawing groups on the benzyl ring would make the benzyloxy group a better leaving group, thus accelerating the E1cB pathway. Conversely, electron-donating groups would disfavor this pathway.

Table 1: Predicted Relative Rates of Hydrolysis of this compound under Different pH Conditions

pH ConditionProposed Dominant MechanismPredicted Relative RateExpected Products
Acidic (pH < 4)Acid-catalyzed hydrolysisSlowBenzyl alcohol, 2-(methylsulfanyl)ethanamine, Carbon dioxide
Neutral (pH ~ 7)Neutral hydrolysisVery SlowBenzyl alcohol, 2-(methylsulfanyl)ethanamine, Carbon dioxide
Basic (pH > 10)Base-catalyzed hydrolysis (E1cB or BAC2)FastBenzyl alcohol, 2-(methylsulfanyl)ethanamine, Carbon dioxide

Nucleophilic Reactivity of the Methylthio Group

The sulfur atom in the methylthio group of this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows the sulfur to participate in various chemical transformations. For instance, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. These oxidation states would significantly alter the electronic properties and reactivity of the molecule.

Furthermore, the sulfur atom can act as a nucleophile in substitution reactions. For example, it can be alkylated by electrophiles, leading to the formation of a sulfonium (B1226848) ion. The formation of such a positively charged sulfur center would have a profound impact on the stability and reactivity of the neighboring carbamate linkage, potentially accelerating its cleavage.

Rearrangement Reactions Involving Carbamate Derivatives

While specific rearrangement reactions for this compound are not documented, carbamate derivatives, in general, can undergo certain types of rearrangements. One notable example is the Newman-Kwart rearrangement, which typically involves the thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates. Although this specific rearrangement is not directly applicable to the structure of this compound, it highlights the potential for intramolecular rearrangements in carbamate-containing molecules under specific conditions, such as thermal stress.

Another possibility could involve rearrangements following the formation of reactive intermediates. For instance, if the benzyl group were to be cleaved to form a carbocation, Wagner-Meerwein type rearrangements could occur if the rest of the molecule allows for the migration of a group to a more stable carbocationic center. However, such reactions would likely require harsh conditions.

Elimination Reactions Associated with Benzyl Carbamate Moieties

Benzyl carbamates are known to undergo elimination reactions, particularly 1,6-elimination, if the benzyl ring is appropriately substituted. This type of reaction is often exploited in the design of self-immolative linkers in drug delivery systems. For a 1,6-elimination to occur, the benzyl group would need to possess an electron-donating group at the para or ortho position, which can be unmasked to initiate a cascade of electronic rearrangements leading to the cleavage of the carbamate and the release of the amine.

In the case of the unsubstituted benzyl group in this compound, a direct 1,6-elimination is not a facile pathway. However, β-elimination reactions are a possibility. A β-elimination reaction involves the removal of a proton from the carbon atom beta to a leaving group, leading to the formation of a double bond. In the context of this compound, if a strong base is present, it could potentially abstract a proton from the carbon adjacent to the nitrogen, although this is generally not a favorable process for carbamates.

Intramolecular Interactions and Neighboring Group Participation in Carbamate Transformations

A key feature of the this compound structure is the presence of the methylthio group in a position that could allow for intramolecular interactions and neighboring group participation (NGP) in the reactions of the carbamate. The sulfur atom, with its lone pairs of electrons, can act as an internal nucleophile.

Specifically, during the hydrolysis or cleavage of the carbamate linkage, the sulfur atom could participate in an anchimeric assistance mechanism. This would involve the intramolecular attack of the sulfur atom on the electrophilic carbon of the carbamate, leading to the formation of a cyclic sulfonium ion intermediate. This intermediate would then be more susceptible to attack by an external nucleophile, such as water or hydroxide, at either the carbonyl carbon or the carbon atom attached to the sulfur. This participation would likely lead to an enhanced rate of cleavage compared to a similar carbamate without the neighboring methylthio group. wikipedia.org

The stereochemical outcome of reactions at a chiral center can also be influenced by NGP. If the carbon atom bearing the leaving group were chiral, NGP typically results in retention of configuration due to a double inversion mechanism.

Table 2: Potential Intramolecular Interactions and Their Consequences

Interacting GroupsType of InteractionPotential Consequence
Methylthio group and Carbamate carbonylNeighboring Group ParticipationAccelerated rate of hydrolysis/cleavage
Methylthio group and Benzyl ringThrough-space electronic interactionsMinor influence on reactivity

Advanced Analytical Characterization Techniques for 2 Methylsulfanyl Ethyl Benzylcarbamate

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of the molecular mass of 2-(Methylsulfanyl)ethyl benzylcarbamate. This technique provides the high accuracy and resolution necessary to confirm the elemental composition of the molecule.

HRMS analysis of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, yielded a calculated mass of 238.1443 for C13H20NO3 (M+H) and an experimental finding of 238.1438, demonstrating the precision of this method. st-andrews.ac.uk While specific HRMS data for this compound is not detailed in the provided search results, the principle of obtaining a high-resolution mass to confirm the molecular formula is a standard and critical step in its characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule. For carbamates, characteristic signals are observed for the protons of the benzyl (B1604629) group, the ethyl chain, and the methylsulfanyl group. The chemical shifts and coupling patterns of these protons are indicative of their specific molecular environment. For instance, in a study of various carbamates, the NH proton typically appears as a broad singlet. rsc.org The aromatic protons of the benzyl group would be expected in the range of δ 7.2-7.4 ppm. st-andrews.ac.ukrsc.org The methylene (B1212753) protons adjacent to the carbamate (B1207046) nitrogen and the sulfur atom would exhibit distinct chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum, often around δ 153-173 ppm. st-andrews.ac.ukrsc.org The carbons of the benzyl group, the ethyl chain, and the methylsulfanyl group will also have characteristic chemical shifts that aid in the complete structural assignment.

Dynamic NMR Studies of C-N Bond Rotational Barriers in Carbamates

The carbon-nitrogen (C-N) bond in carbamates possesses a partial double bond character, which leads to restricted rotation and the potential for observing distinct rotamers (conformational isomers) by NMR spectroscopy. researchgate.net Dynamic NMR (DNMR) studies are employed to investigate the energy barrier to this rotation. researchgate.net These studies involve acquiring NMR spectra at various temperatures. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for the different rotamers may be observed. researchgate.net As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal. researchgate.net The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net For primary carbamates, these barriers are typically in the range of 12.4 to 14.3 kcal/mol and can be influenced by the solvent. researchgate.netacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for carbamates include:

N-H Stretching: A peak in the region of 3450-3150 cm⁻¹ is indicative of the N-H bond in the carbamate linkage. rsc.org

C=O Stretching: A strong absorption band, typically between 1740 and 1680 cm⁻¹, corresponds to the carbonyl group of the carbamate. rsc.orglibretexts.orgpressbooks.pub

C-N Stretching: This vibration usually appears in the 1350-1200 cm⁻¹ region. rsc.org

C-O Stretching: The C-O bond of the carbamate group typically shows an absorption in the range of 1250-1000 cm⁻¹. rsc.org

Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds of the benzyl group are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl and methyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

The following table summarizes the expected IR absorption bands for this compound:

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
N-HStretching3450 - 3150
C=OStretching1740 - 1680
C-NStretching1350 - 1200
C-OStretching1250 - 1000
Aromatic C-HStretching> 3000
Aliphatic C-HStretching3000 - 2850

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of reactions and for preliminary purity checks. mdpi.comrsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. mdpi.com Visualization under UV light or with a staining agent allows for the assessment of the number of components in a sample. mdpi.com

Column Chromatography is a widely used technique for the purification of carbamates on a larger scale. mdpi.comrsc.org The crude product is loaded onto a column packed with a stationary phase, such as silica gel, and eluted with a suitable solvent or solvent mixture. mdpi.comrsc.org Fractions are collected and analyzed (often by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high resolution and quantitative analysis. It can be used to determine the purity of this compound with high accuracy. A suitable column and mobile phase are selected to achieve optimal separation of the target compound from any impurities.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of volatile carbamates. This technique separates compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information for identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is typically the method of choice for carbamates.

A common approach for the analysis of this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from potential impurities with different polarities. Detection is commonly achieved using a UV detector, as the benzyl group in the molecule absorbs UV light. For enhanced sensitivity and selectivity, mass spectrometry can be coupled with HPLC (LC-MS).

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Under these hypothetical conditions, this compound would be expected to have a retention time that is characteristic of its polarity, allowing for its quantification and separation from byproducts of its synthesis or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Byproducts or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the thermal lability of many carbamates, direct GC analysis can be challenging and may lead to decomposition in the hot injector. scispec.co.th However, GC-MS/MS is highly valuable for identifying volatile byproducts or for the analysis of more thermally stable derivatives of this compound.

Potential volatile byproducts from the synthesis or degradation of this compound could include benzyl isocyanate and 2-(methylsulfanyl)ethanol. GC-MS/MS provides excellent sensitivity and selectivity for the detection of these and other trace-level volatile impurities. The mass spectrometer fragments the eluting compounds into characteristic ions, and the tandem mass spectrometry (MS/MS) capability allows for the selection of a specific parent ion and the monitoring of its unique fragment ions, which significantly reduces background noise and improves confidence in identification.

Hypothetical GC-MS/MS Parameters for Analysis of Volatile Byproducts:

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C (with consideration for potential degradation)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS/MS Transitions Specific parent-to-daughter ion transitions for targeted byproducts

Expected Volatile Byproducts and their Potential Mass Fragments:

CompoundParent Ion (m/z)Fragment Ions (m/z)
Benzyl isocyanate 13391 (tropylium ion), 65
2-(Methylsulfanyl)ethanol 9261, 47

Column Chromatography for Purification

Column chromatography is an indispensable technique for the purification of synthesized this compound on a preparative scale. acs.org This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For carbamates, silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities. abo.fi

The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected based on the polarity of the target compound and its impurities. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio of these solvents is often determined by preliminary analysis using thin-layer chromatography (TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate the desired product from both less polar and more polar impurities.

Representative Column Chromatography Purification Parameters:

ParameterDescription
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3)
Loading Method The crude product is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel, which is then carefully added to the top of the column.
Fraction Collection Fractions are collected and analyzed by TLC to identify those containing the pure product.

This purification step is crucial in obtaining this compound with high purity, which is a prerequisite for its accurate analytical characterization and subsequent use.

Computational Chemistry and Theoretical Studies of Carbamates and Sulfur Congeners

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It is widely applied to study chemical reactions, predict spectroscopic data, and determine molecular properties. sumitomo-chem.co.jp DFT calculations have proven invaluable in elucidating the characteristics of carbamate (B1207046) compounds. researchgate.netrsc.org

DFT calculations are a reliable tool for predicting the vibrational (Infrared and Raman) and NMR spectra of molecules. By calculating the harmonic frequencies of a molecule's optimized geometry, a theoretical spectrum can be generated that often shows good agreement with experimental data. researchgate.net Studies on various carbamates, including ethyl benzyl (B1604629) carbamate derivatives, have demonstrated that methods like B3LYP or HF with basis sets such as 6-31+G(d) can accurately predict key vibrational frequencies after applying appropriate scaling factors. scirp.orgresearchgate.netscirp.org

For 2-(Methylsulfanyl)ethyl benzylcarbamate, DFT could be used to predict its characteristic vibrational modes. The most significant peaks would correspond to the stretching and bending of the carbamate group. Comparing calculated and experimental spectra helps confirm the molecular structure and assign spectral features to specific atomic motions.

Below is an illustrative table of typical vibrational frequencies for a carbamate moiety that could be calculated for this compound.

Vibrational Mode Typical Calculated Wavenumber (cm⁻¹) Description
N-H Stretch3300 - 3500Stretching of the nitrogen-hydrogen bond.
C-H Stretch (Aromatic)3000 - 3100Stretching of carbon-hydrogen bonds on the benzyl group.
C-H Stretch (Aliphatic)2850 - 3000Stretching of carbon-hydrogen bonds on the ethyl chain.
C=O Stretch1680 - 1720Stretching of the carbonyl double bond, a key carbamate feature. scirp.org
N-H Bend1510 - 1550Bending motion of the nitrogen-hydrogen bond.
C-N Stretch1230 - 1250Stretching of the central carbon-nitrogen bond of the carbamate.

Note: These are typical ranges. Actual calculated values would be specific to the molecule's full optimized geometry.

DFT is extensively used to map the potential energy surfaces of chemical reactions, allowing researchers to identify intermediates, transition states, and calculate activation energies. rsc.org This provides a detailed, step-by-step understanding of how a reaction proceeds. For carbamates, DFT has been used to study their formation mechanisms, such as the reaction between amines and carbon dioxide, and their degradation pathways. mdpi.com

Theoretical investigations can determine the most favorable reaction pathways by comparing the energy barriers of different possible mechanisms. researchgate.net For example, DFT calculations could be applied to model the synthesis of this compound, likely from benzylamine, carbon dioxide (or a derivative like ethyl chloroformate), and 2-(methylsulfanyl)ethanol. researchgate.netscirp.org Such a study would calculate the energies of proposed intermediates and transition states, clarifying the sequence of bond-forming and bond-breaking events. Similarly, its degradation mechanisms, such as hydrolysis or oxidation in the environment, could be explored.

Quantum Chemical Approaches for Understanding Carbamate Resonance

The carbamate group (RO-(C=O)-NR'R'') features significant electronic delocalization, often referred to as amide resonance. This resonance involves the lone pair of electrons on the nitrogen atom interacting with the carbonyl (C=O) pi-system, giving the C-N bond partial double-bond character. This restricts rotation around the C-N bond, leading to the possible existence of syn and anti conformers.

Quantum chemical methods, particularly those integrated within DFT studies like Natural Bond Orbital (NBO) analysis, are used to quantify this resonance. NBO analysis can reveal donor-acceptor interactions, such as the charge transfer from a lone pair orbital on the nitrogen atom to an antibonding orbital of the carbonyl group. mdpi.com These calculations help explain the geometry, stability, and rotational energy barriers of carbamates. This approach could be applied to this compound to determine the relative stability of its conformers and the energy barrier to rotation around its C-N bond, which influences its three-dimensional shape and potential interactions with other molecules.

Molecular Dynamics Simulations for Solvent Effects on Conformational Dynamics

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. plos.org MD simulations are particularly useful for understanding how a molecule's environment, especially the solvent, affects its behavior. researchgate.net

For a molecule like this compound, MD simulations could model its behavior in an aqueous solution or an organic solvent. These simulations track the trajectory of every atom over time, providing insights into:

Conformational Preferences : Identifying the most stable three-dimensional shapes the molecule adopts in solution.

Solvation Structure : How solvent molecules (e.g., water) arrange themselves around the solute molecule and form hydrogen bonds.

Flexibility : Quantifying the movement and fluctuations of different parts of the molecule, such as the benzyl group and the methylsulfanyl-ethyl chain. plos.org

This information is crucial for understanding how the molecule might interact with biological targets or partition in different environmental compartments. The simulations can provide parameters like the radius of gyration (Rg) and solvent-accessible surface area (SASA) to quantify these dynamic properties. plos.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical regression models that correlate the chemical structure of a series of compounds with their biological activity or toxicity. nih.gov The "structure" is represented by calculated molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties.

Computational chemistry, especially DFT, is essential for calculating these descriptors. plos.org For carbamate and dithiocarbamate (B8719985) pesticides, QSAR/QSTR studies have been used to build models that predict their toxicity or inhibitory potency against enzymes like acetylcholinesterase. plos.orgnih.govepa.gov These models have identified several key descriptors that are important for the biological activity of carbamates.

A QSAR/QSTR study for a series of derivatives of this compound could be undertaken to predict their potential biological effects. This would involve calculating a wide range of descriptors for each analog and then using statistical methods to find a correlation with experimentally measured activity.

The following table lists some common molecular descriptors used in QSAR/QSTR studies of carbamates and their sulfur-containing analogs.

Descriptor Type Descriptor Name Description
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Topological Molecular WeightThe sum of the atomic weights of all atoms in the molecule. nih.gov
Topological Topological Polar Surface Area (TPSA)The surface area of polar atoms (O, N, S); relates to membrane permeability. nih.gov
Physicochemical LogPThe logarithm of the partition coefficient between octanol (B41247) and water; measures hydrophobicity. nih.gov
Quantum Chemical Hirshfeld ChargesA method for partitioning atomic charges based on electron density.

By building a robust QSAR/QSTR model, researchers could rationally design new derivatives with desired activity profiles or predict the potential toxicity of related compounds without synthesizing and testing each one. plos.org

Structure Activity Relationship Sar Studies and Mechanistic Insights

General Principles Governing Carbamate (B1207046) Structure-Activity Relationships

Carbamates are a well-established class of compounds, most notably recognized for their role as acetylcholinesterase (AChE) inhibitors. wikipedia.orgnih.govnih.gov The primary mechanism of action involves the carbamylation of a serine residue within the active site of the AChE enzyme, leading to its temporary inactivation. nih.govresearchgate.net This reversible inhibition contrasts with the irreversible inhibition caused by organophosphates. wikipedia.orgresearchgate.net The transient nature of this interaction means that the enzyme can be reactivated relatively quickly. researchgate.net

The effectiveness of a carbamate inhibitor is governed by several structural factors:

The Carbamate Moiety: The -O-CO-NH- linkage is the key functional group responsible for the carbamylation of the enzyme's active site. nih.govresearchgate.netnih.gov The stability and reactivity of this group are crucial for its inhibitory potential. The substituents on both the oxygen and nitrogen atoms can modulate these properties. nih.govacs.org

Leaving Group: The portion of the molecule attached to the carbamate oxygen (the alcohol-derived part) acts as the leaving group during the reaction with the enzyme. Its nature influences the rate of carbamylation.

Substituents on Nitrogen: The groups attached to the nitrogen atom influence the compound's affinity for the enzyme's active site and can affect the stability of the carbamylated enzyme. nih.gov

Influence of the Benzyl (B1604629) Moiety on Molecular Interactions

The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, plays a significant role in the binding of 2-(Methylsulfanyl)ethyl benzylcarbamate to its biological target. This moiety is a common pharmacophore in drug discovery, known to participate in several key non-covalent interactions that enhance binding affinity and specificity. researchgate.netnih.gov

Key interactions involving the benzyl moiety include:

Hydrophobic Interactions: The aromatic phenyl ring is hydrophobic and can form favorable interactions with nonpolar amino acid residues within a protein's binding pocket. lupinepublishers.com In the context of AChE, the active site gorge is lined with aromatic residues, creating a hydrophobic environment where the benzyl group can bind effectively. ddg-pharmfac.netnih.gov

π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can interact with the π-systems of aromatic amino acid side chains, such as those of tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). These stacking interactions are crucial for orienting the inhibitor within the active site. nih.govnih.gov For instance, interactions with Trp86 in the catalytic anionic site (CAS) and Trp286 in the peripheral anionic site (PAS) of AChE are commonly observed for inhibitors containing aromatic rings. ddg-pharmfac.netnih.gov

Cation-π Interactions: Although the benzyl group itself is not charged, its electron-rich face can interact favorably with positively charged residues. In some target proteins, the benzyl moiety has been shown to form cation-π interactions with residues like arginine (Arg). nih.govacs.org

The flexibility of the methylene linker allows the phenyl ring to adopt an optimal orientation within the binding site to maximize these interactions. nih.gov The presence of the benzyl group can also influence the compound's metabolic stability and pharmacokinetic properties. acs.org

Impact of the Methylthioethyl Group on Biological Recognition and Metabolism

The 2-(methylsulfanyl)ethyl group, also known as a methylthioethyl group (-CH2CH2SCH3), is a critical component that influences both how the molecule is recognized by its biological target and how it is metabolized in the body. The sulfur atom and the ethyl chain contribute unique properties to the molecule.

Metabolism: Thioethers are susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov The sulfur atom can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This metabolic transformation can significantly alter the compound's properties:

Polarity: Oxidation increases the polarity of the molecule, which can affect its solubility, membrane permeability, and rate of excretion.

Biological Activity: The resulting sulfoxide or sulfone metabolites may have different binding affinities for the target enzyme compared to the parent compound. In some cases, this metabolic activation can lead to a more potent inhibitor, while in others, it can be a deactivation pathway. nih.gov

Stereochemical Considerations in the Biological Activity of Carbamate Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule. nih.govresearchgate.net While this compound itself is not chiral, the principles of stereochemistry are vital when considering the design and activity of its analogs.

If a chiral center were introduced into the structure—for example, by modifying the ethyl or benzyl portion of the molecule—it would result in a pair of enantiomers. These enantiomers, being non-superimposable mirror images, often exhibit different biological activities. nih.govnih.gov

Enantioselectivity in Binding: One enantiomer typically fits better into the chiral binding site of a target protein, leading to stronger and more favorable interactions. This results in one enantiomer being significantly more potent than the other. nih.gov For example, the natural (-)-physostigmine is a much more potent AChE inhibitor than its unnatural (+)-enantiomer. nih.gov

Differential Metabolism: The enzymes responsible for drug metabolism are also chiral and can process enantiomers at different rates, leading to variations in the pharmacokinetic profiles of the isomers.

Therefore, when designing new carbamate analogs based on this scaffold, controlling the stereochemistry is crucial for optimizing potency and achieving the desired therapeutic effect. acs.orgresearchgate.net

Computational Docking Studies for Ligand-Target Interactions

Computational molecular docking is a powerful tool used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). nih.govnih.govresearchgate.net For this compound, docking studies can provide valuable insights into its interaction with target enzymes like acetylcholinesterase (AChE).

The docking process involves placing the ligand into the binding site of the protein and calculating the binding energy for different poses. tandfonline.complos.org The pose with the lowest binding energy is predicted to be the most stable and likely binding mode. plos.org

A typical docking study for a carbamate inhibitor with AChE (PDB ID: 4EY7) would reveal key interactions: nih.gov

The ligand would be positioned within the deep active site gorge. ddg-pharmfac.net

The benzyl moiety would likely engage in π-π stacking interactions with aromatic residues like Tyr337 and Trp86. nih.gov

The carbamate group would be oriented near the catalytic triad (B1167595) (Ser203, His447, Glu334), positioning it for the carbamylation reaction. lupinepublishers.com The carbonyl oxygen and the NH group of the carbamate can form hydrogen bonds with residues in the active site. ddg-pharmfac.net

The methylthioethyl group would occupy a sub-pocket, with the sulfur atom potentially forming hydrogen bonds or other interactions. nih.gov

These computational predictions help rationalize structure-activity relationships and guide the design of new, more potent analogs by suggesting specific structural modifications to enhance binding affinity. tandfonline.comacs.org

Interactive Table of Potential Ligand-Target Interactions

The following table, based on general principles of carbamate docking with acetylcholinesterase, illustrates the potential interactions for this compound.

Molecular MoietyPotential Interacting Residue(s) in AChEType of Interaction
Benzyl Group Trp86, Tyr337, Phe338π-π Stacking, Hydrophobic
Carbamate Carbonyl (C=O) Gly121, Gly122 (Oxyanion Hole)Hydrogen Bond
Carbamate NH His447Hydrogen Bond
Methylthioethyl Group Tyr124, Phe295Hydrophobic, Potential Hydrogen Bond (Sulfur)

In Vitro and Cell Free Biological Target Identification and Mechanistic Elucidation

Methodologies for Small Molecule Target Identification

The process of identifying the specific proteins or nucleic acids with which a small molecule interacts is known as target identification. This is a critical phase in drug discovery, providing insights into the molecule's mechanism of action. Broadly, these methods can be categorized into affinity-based, label-free, and omics-based approaches.

Affinity-based chemical proteomics is a powerful strategy for isolating and identifying the binding partners of a small molecule from a complex mixture of proteins, such as a cell lysate. nih.gov This approach typically involves chemically modifying the small molecule of interest to incorporate a tag, such as biotin (B1667282) or a fluorescent dye, or immobilizing it on a solid support like agarose (B213101) beads. nih.gov

This functionalized molecule, often called a "probe," is then incubated with a proteome source. azolifesciences.com The probe selectively binds to its target proteins. Subsequently, the probe-protein complexes are captured and purified from the mixture. nih.gov The enriched proteins are then identified using high-resolution mass spectrometry. nih.gov This method is particularly effective for studying interactions with high specificity and can help determine the targets of compounds with complex structures. nih.gov While powerful, a key consideration is ensuring that the chemical modification does not interfere with the molecule's original binding activity. acs.org

To circumvent the potential issues of chemically modifying a small molecule, label-free techniques have gained prominence. rsc.org These methods assess the interaction between an unmodified compound and its protein targets by detecting changes in the protein's biophysical properties. pharmafeatures.comnih.gov

Several notable label-free methods include:

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that when a small molecule binds to its target protein, the protein often becomes more stable and resistant to degradation by proteases. acs.orgpharmafeatures.com In a DARTS experiment, a cell lysate is treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, remains intact while other proteins are digested. acs.org

Cellular Thermal Shift Assay (CETSA): CETSA operates on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. nih.gov By heating cell lysates or intact cells treated with the compound to various temperatures, researchers can identify proteins that remain soluble at higher temperatures compared to untreated controls, indicating a direct binding interaction. bohrium.com

Stability of Proteins from Rates of Oxidation (SPROX): This method measures ligand-induced changes in protein stability by monitoring the oxidation rates of methionine residues. nih.gov Binding of a small molecule can alter a protein's conformation, affecting the accessibility of its methionine residues to oxidizing agents. acs.org

These label-free approaches offer the significant advantage of studying drug-target interactions in a more native state, avoiding potential artifacts introduced by chemical tags. pharmafeatures.com

Omics-based strategies provide a systems-level view of the cellular response to a small molecule, offering clues to its target and mechanism of action. nih.gov These approaches analyze global changes across different molecular levels. pluto.bio

Genomics and Transcriptomics: These methods analyze changes in gene and RNA expression profiles following treatment with a compound. frontiersin.org Identifying which genes are significantly up- or down-regulated can help map the biological pathways affected by the molecule, thereby suggesting potential targets. frontiersin.orgmdpi.com

Proteomics: Quantitative proteomics can be used to compare the abundance of thousands of proteins between treated and untreated cells. This can reveal proteins whose expression levels or post-translational modifications are altered, providing insight into the compound's downstream effects and potential direct targets. frontiersin.org

Metabolomics: This approach profiles the full range of metabolites in a biological sample. By identifying changes in metabolic pathways, researchers can infer the function of the inhibited or activated proteins. pluto.bio

Integrating data from multiple omics layers (multi-omics) can provide a more comprehensive and robust hypothesis about a compound's biological signature and primary targets. nygen.io

Enzymatic Inhibition Studies in Cell-Free Systems

Direct enzymatic assays are fundamental for confirming and characterizing the interaction between a small molecule and a putative protein target. For a compound like 2-(Methylsulfanyl)ethyl benzylcarbamate, which belongs to the carbamate (B1207046) class, enzymes such as acetylcholinesterase and carbonic anhydrases are of significant interest.

Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors. nih.gov AChE is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibitory action of carbamates is typically pseudo-irreversible. acs.orgresearchgate.net

The mechanism involves the carbamate's carbonyl group being attacked by the nucleophilic serine residue in the active site of the AChE enzyme. acs.orgresearchgate.net This process, known as carbamylation, forms a covalent bond between the inhibitor and the enzyme, rendering the enzyme inactive. researchgate.net This carbamylated enzyme is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal catalysis. nih.gov The slow regeneration of the active enzyme leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission. nih.gov While specific kinetic data for this compound is not available, its carbamate structure suggests it would likely follow this established mechanism of AChE inhibition. researchgate.net

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.net Studies have shown that various carbamate and sulfonamide derivatives can act as potent inhibitors of different human carbonic anhydrase (hCA) isoforms. nih.govnih.gov

Although direct inhibition data for this compound is not documented, research on structurally related carbamate and sulfamoylcarbamate compounds demonstrates significant inhibitory activity against hCA I and hCA II. tandfonline.com For instance, a series of carbamate derivatives showed potent inhibition of hCA I and hCA II at the nanomolar level. nih.govresearchgate.net Similarly, other carbamates have demonstrated high affinity for hCA II, with inhibition constants (Ki) in the low nanomolar range. tandfonline.com The mechanism for some N-unsubstituted carbamates involves the coordination of the deprotonated carbamate nitrogen to the zinc ion within the enzyme's active site. nih.gov

The inhibitory potential of related compounds highlights the possibility that this compound could also interact with carbonic anhydrase isoforms. The data from these related compounds provide a strong rationale for investigating its specific activity.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Related Carbamate and Sulfamoylcarbamate Compounds This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of this chemical class.

Compound ClassTarget IsoformInhibition Constant (Ki) RangeReference
Carbamate DerivativeshCA I194.4 - 893.5 nM tandfonline.com
Carbamate DerivativeshCA II103.9 - 835.7 nM tandfonline.com
Carbamate DerivativeshCA I4.49 - 5.61 nM tandfonline.com
Carbamate DerivativeshCA II4.94 - 7.66 nM tandfonline.com

Modulation of Cellular Pathways in Model Systems

There is currently no published research detailing the effects of this compound on cellular pathways in model systems.

Analysis of Cell Cycle Progression Effects

Specific data from analyses of cell cycle progression following treatment with this compound are absent from the current body of scientific literature. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Evaluation of Apoptosis Induction Markers

Similarly, there is no available research that evaluates the induction of apoptosis markers in response to exposure to this compound. As a result, a detailed account of its pro-apoptotic or anti-apoptotic activity, supported by research findings and data tables, cannot be constructed.

Applications in Organic Synthesis and Materials Science

Role as a Protecting Group for Amines (Conceptual, based on benzyl (B1604629) carbamate (B1207046) utility)

In the realm of organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions during chemical transformations. Amines, being nucleophilic, often require protection. The benzyl carbamate group, commonly referred to as the Cbz or Z group, is a well-established protecting group for amines. Conceptually, 2-(Methylsulfanyl)ethyl benzylcarbamate can be viewed within this context, where the benzylcarbamate moiety serves to temporarily mask an amino group.

The protection of an amine as a benzyl carbamate involves the reaction of the amine with benzyl chloroformate or a similar reagent. This conversion transforms the nucleophilic amine into a less reactive carbamate. This temporary modification allows other parts of the molecule to undergo reactions that would otherwise be incompatible with a free amino group. The utility of the benzyl carbamate protecting group stems from its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions.

Deprotection, or the removal of the benzyl carbamate group to regenerate the free amine, is typically achieved through catalytic hydrogenation. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The reaction cleaves the benzylic C-O bond, releasing the amine, toluene, and carbon dioxide. This deprotection strategy is considered mild and is compatible with many other functional groups, making benzyl carbamates a versatile choice for amine protection in multi-step syntheses.

Synthetic Intermediate in the Formation of Complex Organic Architectures, including Heterocycles

While specific documented examples of this compound as a synthetic intermediate are not prevalent in the scientific literature, its structure suggests potential utility in the construction of more complex molecules, including heterocyclic compounds. The presence of both a protected amine and a methylsulfanyl group provides two distinct points for chemical modification.

The sulfur atom in the methylsulfanyl group can act as a nucleophile or be oxidized to a sulfoxide (B87167) or sulfone, which can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions. For instance, the sulfur atom could be involved in cyclization reactions to form sulfur-containing heterocycles, which are common motifs in pharmaceuticals and other biologically active molecules. Following such transformations, the deprotection of the benzyl carbamate would unveil a primary or secondary amine, which could then be used for further functionalization or to complete the synthesis of a target molecule.

Precursor for Advanced Derivatization in Chemical Research

The structure of this compound also lends itself to being a precursor for the synthesis of a variety of derivatives for chemical research. The dual functionality allows for selective manipulation of either the sulfur-containing side chain or the protected amine.

For example, the methylsulfanyl group can be a handle for introducing other functional groups through reactions such as oxidation followed by nucleophilic substitution. This could lead to the creation of a library of compounds with diverse side chains, which could be screened for various biological activities or material properties.

Furthermore, after deprotection of the benzyl carbamate, the resulting amine can be acylated, alkylated, or used in the formation of other functional groups, leading to a wide array of derivatives. This versatility makes this compound a potentially useful building block for combinatorial chemistry and the development of new chemical entities. The interplay between the sulfur moiety and the protected amine offers a platform for creating structurally diverse molecules for various research applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methylsulfanyl)ethyl benzylcarbamate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via carbamate formation between benzyl isocyanate and 2-(methylsulfanyl)ethanol. Key steps include controlling reaction temperature (0–5°C) to avoid side reactions and using anhydrous conditions. Intermediates like 2-(methylsulfanyl)ethanol are purified via fractional distillation and characterized by 1H NMR^1 \text{H NMR} (e.g., δ 2.1 ppm for SCH3_3) and FT-IR (S-C stretch at ~650 cm1^{-1}). Final product validation employs LC-MS to confirm molecular ion peaks (M+H+^+ ~240 m/z) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies use accelerated degradation protocols:

  • pH-dependent stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis (C18 column, 220 nm detection). Degradation products (e.g., benzylamine or sulfoxide derivatives) are identified via tandem MS.
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds. Oxidation-prone methylsulfanyl groups are monitored using 13C NMR^{13} \text{C NMR} to track sulfoxide formation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the Amsterdam Density Functional (ADF) program is ideal. Key parameters:

  • Basis set : TZ2P (triple-zeta with polarization).
  • Relativistic effects : ZORA (Zero-Order Regular Approximation) for sulfur’s relativistic contributions.
  • Reactivity analysis : Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps predict interaction sites. Activation-strain models (ATS) can elucidate reaction barriers in carbamate hydrolysis .

Q. How can impurity profiling of this compound be optimized for pharmaceutical research?

  • Methodological Answer : Impurity identification requires orthogonal methods:

  • Chromatography : UPLC-PDA with a HILIC column resolves polar degradation products (e.g., sulfoxides).
  • Spectral matching : Compare impurity spectra (e.g., 1H NMR^1 \text{H NMR}, HRMS) with reference standards like thioridazine derivatives (e.g., 2-(methylsulfanyl)phenothiazines in ).
  • Forced degradation : Expose the compound to UV light (ICH Q1B) to simulate photo-oxidation pathways. Quantify impurities using a charged aerosol detector (CAD) for non-UV-active species .

Q. What strategies mitigate contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or metabolite interference. Solutions include:

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate enantiomers.
  • Metabolite profiling : Incubate derivatives with liver microsomes (e.g., human CYP3A4) and analyze via LC-HRMS to identify active/inactive metabolites.
  • QSAR modeling : Corrogate bioactivity data with steric/electronic descriptors (e.g., Hammett σ constants for methylsulfanyl substituents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.